molecular formula C12H14ClNO4 B147920 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid CAS No. 136290-47-6

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Cat. No.: B147920
CAS No.: 136290-47-6
M. Wt: 271.69 g/mol
InChI Key: PJFHAVFRBIRVQD-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is a useful research compound. Its molecular formula is C12H14ClNO4 and its molecular weight is 271.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid, and its derivatives, are often used in the synthesis of compounds with potential medicinal properties. For instance, certain sulfonamides incorporating beta-alanyl moieties synthesized using tert-butoxycarbonyl protected amino acids have shown promising enzyme inhibitory properties. These compounds have been evaluated as inhibitors of the zinc enzyme carbonic anhydrase, which is involved in several physiological processes. Notably, strong and long-lasting intraocular pressure (IOP) lowering effects were observed in animal models, indicating potential applications in antiglaucoma therapies (Supuran, Briganti, Menabuoni, Mincione, Mincione, & Scozzafava, 2000).

Metabolism and Toxicity Studies

Understanding the metabolism and excretion of chlorobenzoic acids, including this compound, is crucial in assessing their safety and environmental impact. Studies have shown that chlorobenzoic acids are primarily eliminated through urine, with significant metabolism occurring through glycine conjugation. The position of chloro substitution notably influences the extent of this metabolism, highlighting the importance of structural considerations in environmental and health assessments of such compounds (Blackledge, Partridge, Wilson, & Nicholson, 2000).

Analytical Chemistry Applications

The tert-butoxycarbonyl (Boc) protecting group, as part of this compound, finds extensive use in analytical chemistry, particularly in the sensitive detection and analysis of amino acids. Techniques involving derivatization with o-phthalaldehyde/tert-butyl thiol followed by capillary liquid chromatography have been developed, allowing for the high-sensitivity detection of neurotransmitter amino acids and neuromodulators in physiological samples. Such methods are instrumental in neuroscience research, facilitating the monitoring of neurotransmitter dynamics with high temporal resolution (Boyd, Witowski, & Kennedy, 2000).

Properties

IUPAC Name

4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFHAVFRBIRVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373771
Record name 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136290-47-6
Record name 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136290-47-6
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